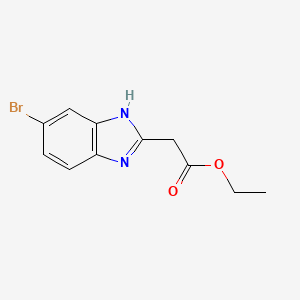

ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate

説明

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a distinctive structural framework that combines several important functional elements within a single molecule. The core benzimidazole system consists of a benzene ring fused to an imidazole ring, forming a bicyclic aromatic heterocycle that serves as the fundamental structural backbone. The bromine atom positioned at the 5-carbon of the benzimidazole ring significantly influences the electronic distribution throughout the aromatic system, contributing to the compound's overall reactivity profile and physical properties.

The ethyl acetate substituent attached to the 2-position of the benzimidazole ring introduces additional molecular complexity through the presence of both ester functionality and aliphatic character. This substitution pattern creates a molecule with distinct regions of varying polarity and reactivity, with the aromatic benzimidazole core providing stability and the acetate group offering sites for further chemical transformation. The spatial arrangement of these functional groups contributes to the compound's overall three-dimensional structure and influences its interaction with other molecules.

Crystallographic analysis reveals important structural parameters that define the molecular geometry and packing arrangements. The compound typically exists as a solid at room temperature, with specific melting point characteristics that vary based on purity levels. Related benzimidazole derivatives demonstrate similar crystallographic behavior, with compounds such as 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetic acid exhibiting melting points in the range of 148-149 degrees Celsius. These thermal properties reflect the intermolecular forces present in the crystal lattice and provide insights into the molecular packing efficiency.

Table 1: Fundamental Molecular Properties

The International Chemical Identifier for this compound provides a standardized representation of its molecular structure: InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-10-13-8-4-3-7(12)5-9(8)14-10/h3-5H,2,6H2,1H3,(H,13,14). This notation captures the connectivity of all atoms within the molecule and serves as a universal identifier for computational and database applications.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound relies on multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule, enabling precise structural determination. Proton nuclear magnetic resonance analysis reveals characteristic signals that correspond to different hydrogen environments, including those associated with the ethyl ester group, the methylene bridge, and the aromatic benzimidazole system.

The proton nuclear magnetic resonance spectrum typically displays a triplet signal around 1.33 parts per million corresponding to the methyl group of the ethyl ester, with a coupling constant of approximately 7.2 Hertz indicating coupling to the adjacent methylene group. The acetate methylene protons appear as a singlet around 4.06 parts per million, while the ethyl ester methylene group presents as a quartet near 4.27 parts per million with the expected coupling pattern. The aromatic protons of the benzimidazole system generate complex multiplets in the region between 7.35 and 10.42 parts per million, with the specific chemical shifts influenced by the electronic effects of the bromine substituent.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information by revealing the carbon framework of the molecule. The spectrum displays characteristic signals for the ester carbonyl carbon, the aromatic carbons of the benzimidazole ring system, and the aliphatic carbons of the ethyl acetate substituent. The presence of the bromine atom affects the chemical shifts of nearby carbon atoms through both inductive and resonance effects, creating distinctive spectral patterns that aid in structural confirmation.

Infrared spectroscopy serves as an additional analytical tool for functional group identification and structural verification. The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to specific vibrational modes within the molecule. The carbonyl stretch of the ester group typically appears as a strong absorption around 1700 wavenumbers, while nitrogen-hydrogen stretching vibrations from the benzimidazole system generate absorptions in the 3300-3500 wavenumber region.

Table 2: Characteristic Spectroscopic Data

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak appears at mass-to-charge ratio 283, corresponding to the calculated molecular weight of the compound. Fragmentation patterns reveal characteristic losses that correspond to the ethyl acetate substituent and other structural elements, providing additional confirmation of the proposed molecular structure.

Advanced mass spectrometry techniques, including collision cross section measurements, provide three-dimensional structural information that complements traditional spectroscopic methods. Predicted collision cross section values for various adduct ions of this compound range from 153.2 to 192.7 square Angstroms, depending on the specific ionization conditions and adduct formation. These measurements offer insights into the gas-phase structure and molecular dynamics of the compound under different analytical conditions.

Comparative Analysis with Related Benzimidazole Derivatives

Comparative structural analysis of this compound with related benzimidazole derivatives reveals important structure-activity relationships and provides context for understanding its unique properties. The parent compound ethyl 2-(1H-1,3-benzodiazol-2-yl)acetate, which lacks the bromine substituent, exhibits similar overall molecular architecture but different electronic and steric characteristics. This unsubstituted analog has molecular formula C₁₁H₁₂N₂O₂ and molecular weight of 204.23 grams per mole, demonstrating the significant impact of halogen substitution on molecular properties.

The presence of the bromine atom at the 5-position creates substantial differences in both physical and chemical properties compared to the unsubstituted parent compound. Bromine substitution increases the molecular weight by approximately 79 atomic mass units and significantly alters the electronic distribution throughout the aromatic system. These changes influence reactivity patterns, with the brominated derivative showing enhanced electrophilic character and increased susceptibility to nucleophilic substitution reactions.

Comparative analysis with other halogenated benzimidazole derivatives provides additional insights into structure-property relationships. Compounds such as 1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine demonstrate similar halogen effects but with different substitution patterns and functional groups. The chlorine-substituted analog exhibits molecular formula C₉H₁₀ClN₃ and molecular weight of 195.65 grams per mole, highlighting how different halogen substituents and functional group variations affect overall molecular characteristics.

Table 3: Comparative Molecular Properties of Benzimidazole Derivatives

Spectroscopic comparisons reveal systematic trends in chemical shifts and absorption frequencies that correlate with structural modifications. Related benzimidazole derivatives show similar nuclear magnetic resonance patterns in the aromatic region, but with characteristic shifts that reflect the electronic effects of different substituents. For example, compounds with electron-withdrawing groups such as halogens typically exhibit downfield shifts in proton nuclear magnetic resonance spectra compared to unsubstituted analogs.

The synthetic utility of this compound compared to related derivatives demonstrates the importance of the bromine substituent for further chemical transformations. The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, enabling the synthesis of diverse benzimidazole derivatives through reactions with various nucleophiles such as amines and thiols. This reactivity pattern distinguishes the brominated compound from other benzimidazole derivatives and contributes to its value as a synthetic intermediate.

Complex benzimidazole derivatives incorporating multiple functional groups provide additional comparative context for understanding structural relationships. Compounds such as ethyl 2-[2-(5-oxo-1-phenylpyrrolidin-3-yl)-1H-1,3-benzodiazol-1-yl]acetate demonstrate how additional ring systems and substituents can be incorporated into the basic benzimidazole framework. These more complex structures exhibit molecular weights exceeding 320 grams per mole and display correspondingly more complex spectroscopic and reactivity profiles.

特性

IUPAC Name |

ethyl 2-(6-bromo-1H-benzimidazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)6-10-13-8-4-3-7(12)5-9(8)14-10/h3-5H,2,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKDENCAYGBXKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694264 | |

| Record name | Ethyl (6-bromo-1H-benzimidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944903-92-8 | |

| Record name | Ethyl 6-bromo-1H-benzimidazole-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944903-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (6-bromo-1H-benzimidazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis from 5-Bromo-2-(cyanomethyl)benzimidazole via Acid-Catalyzed Esterification

One well-documented route involves the conversion of 5-bromo-2-(cyanomethyl)benzimidazole to the ethyl ester using acid-catalyzed conditions in ethanol solvent:

- Starting Material: 5-Bromo-2-(cyanomethyl)benzimidazole (Compound 37)

- Reagents: 4N hydrochloric acid in ethyl acetate solution

- Solvent: Ethanol (40 mL)

- Conditions: Reflux for 2 hours

- Workup: Partial solvent removal under reduced pressure, neutralization with 10% aqueous sodium bicarbonate, extraction with ethyl acetate, washing with water and brine, drying over magnesium sulfate

- Purification: Column chromatography

- Yield: 99%

- Characterization: ^1H-NMR (CDCl3) δ 1.33 (t, 3H), 4.06 (s, 2H), 4.27 (q, 2H), 7.35 (d, 2H), 10.42 (br s, 1H)

This method is efficient and provides a high yield of ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate (Compound 38) with straightforward purification steps.

Alternative Synthetic Routes Inspired by Benzothiazole Acetate Chemistry

Though focused on benzothiazole analogs, these methodologies provide valuable insights for benzimidazole derivatives due to structural similarities:

Cyclization Approach: Reaction of 2-aminobenzenethiol with ethyl ethoxycarbonylacetimidate hydrochloride or diethyl malonate under reflux with acid catalysis to form ethyl 2-benzothiazolyl acetate analogs. This suggests a potential analogous approach for benzimidazole derivatives by cyclizing appropriate aminobenzimidazole precursors with esterifying agents under acidic or catalytic conditions.

Hydrolysis of Cyanomethylene Derivatives: Conversion of cyanomethylene benzothiazole derivatives to ethyl esters by treatment with concentrated hydrochloric acid and ethanol at ambient temperature over extended periods (e.g., 2 days). This mild condition hydrolysis could be adapted for benzimidazole cyanomethyl precursors to yield the target ester.

Pd-Catalyzed Coupling Reactions: Use of palladium catalysts (e.g., Pd2(dba)3) with phosphine ligands to facilitate coupling reactions between substituted anilides and thiols, leading to ester formation. While specific to benzothiazole systems, this catalytic strategy may be applicable for constructing substituted benzimidazole acetates.

Reaction Parameters and Optimization

Mechanistic Insights

The primary preparation route involves acid-catalyzed hydrolysis of a nitrile group adjacent to the benzimidazole ring, followed by esterification with ethanol. The acidic conditions protonate the nitrile, facilitating nucleophilic attack by ethanol and subsequent formation of the ester functional group. The reflux condition accelerates the reaction kinetics, ensuring near-complete conversion.

Comparative Analysis of Preparation Routes

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Acid-catalyzed esterification | 5-Bromo-2-(cyanomethyl)benzimidazole | 4N HCl in ethyl acetate, ethanol, reflux 2h | 99 | High yield, straightforward | Requires reflux and acid handling |

| Cyclization with malonate esters (benzothiazole analog) | 2-Aminobenzenethiol (analogous) | Diethyl malonate, p-toluenesulfonic acid, reflux | High (benzothiazole) | Mild conditions, catalytic | Not directly demonstrated for benzimidazole |

| Hydrolysis of cyanomethylene derivatives (benzothiazole analog) | Cyanomethylene benzothiazole | HCl, ethanol, room temp, 2 days | Moderate to high | Mild temperature, simple reagents | Longer reaction time |

| Pd-catalyzed coupling (benzothiazole analog) | 2-Bromobenzanilide and thiol | Pd2(dba)3, Xantphos, methanol | Moderate | Versatile, catalytic | Requires Pd catalyst, ligand |

Summary of Research Findings

The acid-catalyzed esterification of 5-bromo-2-(cyanomethyl)benzimidazole in ethanol under reflux with hydrochloric acid is the most direct and efficient method, yielding nearly quantitative amounts of this compound.

Alternative methods inspired by benzothiazole chemistry suggest that cyclization and hydrolysis strategies can be adapted, potentially offering milder conditions or different functional group tolerance.

Pd-catalyzed coupling reactions provide a route to complex derivatives but are less commonly applied for the simple ester synthesis of this benzimidazole derivative.

Purification via column chromatography and standard organic extraction techniques ensure high purity of the final product.

化学反応の分析

Types of Reactions

Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzodiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted benzodiazole derivatives, while oxidation reactions can produce oxidized benzodiazole compounds .

科学的研究の応用

Antimycobacterial Activity

Recent studies have highlighted the compound's potential as an antitubercular agent. Research involving molecular docking and dynamic simulations has demonstrated that derivatives of this compound can inhibit Mycobacterium tuberculosis, with some exhibiting a minimum inhibitory concentration (MIC) comparable to standard treatments like isoniazid . The structural flexibility provided by the bromine substitution enhances target specificity, making it a promising candidate for further development in tuberculosis treatment.

Anticancer Properties

The benzodiazole moiety in ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate has been associated with anticancer properties. Studies indicate that compounds containing this structure can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Fluorescent Dyes

Due to its unique electronic properties, this compound is being explored as a fluorescent dye for biological imaging. The incorporation of bromine enhances the photostability and fluorescence quantum yield, making it suitable for applications in cellular imaging and tracking biological processes in real-time .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 5-bromo-1H-benzodiazole with ethyl acetate under acidic conditions. Variations in synthesis methods can lead to a range of derivatives with modified biological activities, allowing researchers to tailor compounds for specific applications .

Case Study 1: Antitubercular Activity Assessment

In a recent study, a series of benzodiazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The study utilized high-throughput screening methods and molecular docking techniques to identify lead compounds with significant antimycobacterial activity. This compound was among those identified as having promising activity profiles .

Case Study 2: Cancer Cell Line Studies

Another investigation focused on the anticancer properties of benzodiazole derivatives, including this compound. The study demonstrated that these compounds could inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The findings suggest that further optimization could lead to effective cancer therapeutics .

生物活性

Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzodiazole ring with a bromine substitution and an ethyl acetate moiety. Its molecular formula is , and it has a melting point of approximately 142–144 °C . The unique structure contributes to its diverse pharmacological properties.

Target Interactions

The precise biological targets of this compound are not fully elucidated; however, it is believed to interact with various enzymes and proteins involved in cellular pathways. Similar compounds in the benzodiazole family have shown capabilities to inhibit enzymes or modulate receptor activities, leading to significant biological responses.

Biochemical Pathways

The compound's mechanism may involve modulation of key biochemical pathways, influencing processes such as:

- Cell signaling : Altering the activity of signaling molecules.

- Gene expression : Impacting transcription factors that regulate gene activity.

- Cellular metabolism : Affecting metabolic enzymes and pathways.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activities. In vitro studies suggest it can inhibit the growth of various pathogens, including Mycobacterium tuberculosis (Mtb). Compounds structurally similar to this compound have demonstrated significant minimum inhibitory concentrations (MICs), highlighting its potential as an antimicrobial agent .

Anticancer Activity

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may possess antiproliferative effects against cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The mechanism involves disrupting tubulin polymerization and inducing apoptosis in cancer cells .

Research Findings

Several studies have been conducted to explore the biological activities of this compound:

Case Study 1: Antimycobacterial Activity

In a study assessing the antimycobacterial activity of benzodiazole derivatives, this compound was found to inhibit M. tuberculosis effectively. The compound's structural features enhanced its interaction with bacterial targets, leading to significant growth inhibition .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer potential of this compound revealed that it could significantly reduce cell viability in MCF-7 breast cancer cells. The study employed flow cytometry to analyze cell cycle distribution and observed that treated cells were arrested in the G2/M phase, indicating a disruption in normal cell cycle progression due to the compound's action .

類似化合物との比較

Comparative Analysis with Structural Analogs

Substituent Effects on the Benzimidazole Core

Table 1: Substituent Comparison of Benzimidazole Derivatives

| Compound | Substituent(s) | Molecular Weight (g/mol) | Key Properties/Effects | Reference |

|---|---|---|---|---|

| Ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate | 5-Br, 2-(ethyl acetate) | 283.12* | Electron-withdrawing Br enhances electrophilicity | [10] |

| Ethyl 2-(5,6-dimethyl-1H-1,3-benzodiazol-2-yl)acetate | 5,6-diMe, 2-(ethyl acetate) | 263.29* | Electron-donating Me groups increase lipophilicity | [9] |

| Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate | 5-OMe, 1-Me, 2-(sodium acetate) | 242.20 | Methoxy (electron-donating) and sodium salt enhance water solubility | [11] |

*Calculated based on molecular formulas.

Key Findings :

- Bromine vs. Methyl/Methoxy : Bromine’s electron-withdrawing nature may reduce electron density on the benzimidazole ring, enhancing susceptibility to nucleophilic attack compared to methyl or methoxy substituents .

- Solubility : The sodium salt derivative () exhibits higher aqueous solubility than the ethyl ester analogs due to ionic character, while brominated derivatives likely show intermediate polarity .

Heterocyclic Core Modifications

Table 2: Comparison of Heterocyclic Frameworks

| Compound | Core Structure | Biological Activity Notes | Reference |

|---|---|---|---|

| This compound | Benzimidazole | Potential antimicrobial/antitumor activity (inferred from benzimidazole analogs) | [2], [3] |

| Ethyl 2-(5-benzoxazol-2-ylamino)-1H-tetrazol-1-yl acetate | Benzoxazole-tetrazole hybrid | Antifungal, anti-inflammatory (explicitly tested) | [3] |

| Ethyl 2-(5-(5-bromopyridin-3-yl)-3-methyl-1H-1,2,4-triazol-1-yl)acetate | Triazole-pyridine hybrid | Synthetic intermediate; lower yield (52%) reported | [6] |

Key Findings :

Functional Group Variations

Table 3: Ester vs. Salt Derivatives

| Compound | Functional Group | Key Advantages | Reference |

|---|---|---|---|

| This compound | Ethyl ester | Enhanced membrane permeability (lipophilic) | [9] |

| Sodium 2-(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)acetate | Sodium carboxylate | Improved aqueous solubility for intravenous formulations | [11] |

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for ethyl 2-(5-bromo-1H-1,3-benzodiazol-2-yl)acetate, and how are reaction efficiencies quantified?

- Methodology : The compound is synthesized via alkylation of bromoacetic acid ethyl ester with benzodiazole precursors. A typical procedure involves refluxing ethyl bromoacetate (1.66 g, 10 mmol) in polar aprotic solvents (e.g., DMF) to yield 74% after recrystallization .

- Efficiency Metrics :

- Yield : Calculated from isolated product mass.

- Spectroscopic Validation : 1H NMR (δ 7.36 for -NH2, δ 4.74 for CH2) and mass spectrometry (m/z 220 [M+1]+) confirm structure .

- Elemental Analysis : Discrepancies <0.5% between observed (C: 33.04%) and calculated (C: 32.86%) values ensure purity .

Q. Which analytical techniques provide definitive structural confirmation of this benzodiazole derivative?

- 1H/13C NMR : Resolves electronic environments (e.g., benzodiazole NH2 protons at δ 7.36, ester CH2 at δ 4.74) .

- Single-Crystal X-ray Diffraction : Validates bond lengths (mean C–C = 0.004 Å) and dihedral angles between aromatic and ester groups in analogs .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 220) confirm molecular weight .

Q. What safety protocols are critical when handling brominated benzodiazoles?

- PPE : Nitrile gloves, ANSI Z87.1 goggles, and lab coats.

- Ventilation : Fume hoods with ≥100 ft/min face velocity.

- Storage : Amber glass at -20°C under inert gas to prevent degradation .

Advanced Research Questions

Q. How can reaction engineering principles improve the scalability of this synthesis?

- Continuous-Flow Systems : Reduce reaction times (e.g., from hours to minutes) via enhanced heat/mass transfer, as demonstrated for related heterocycles .

- Design of Experiments (DoE) : A Box-Behnken design optimizes parameters (temperature: 60–100°C; residence time: 2–10 min) with 15 runs instead of 27, achieving >90% conversion .

Q. What computational strategies predict regioselectivity in subsequent functionalization reactions?

- Quantum Mechanical Calculations : Density functional theory (DFT) at B3LYP/6-311+G(d,p) identifies lower activation barriers for bromine substitution at the 5-position (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol at 4-position) .

- Transition State Analysis : Guides experimental conditions for selective electrophilic aromatic substitution .

Q. How should researchers address conflicting spectroscopic data between synthetic batches?

- 2D NMR (HSQC/HMBC) : Maps coupling networks to distinguish structural isomers.

- Powder XRD : Detects polymorphic variations affecting spectral profiles.

- Case Study : Discrepancies in NH2 signals (δ 7.36 vs. δ 7.42) traced to residual solvent hydration, resolved by rigorous solvent drying .

Key Notes

- Methodological Focus : Emphasis on experimental design, computational modeling, and analytical troubleshooting.

- Advanced Tools : Factorial design and quantum chemistry bridge theoretical and practical research gaps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。